molecular formula C15H18F3N3O2 B3075477 1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol CAS No. 1030937-45-1

1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol

Cat. No.: B3075477
CAS No.: 1030937-45-1
M. Wt: 329.32 g/mol
InChI Key: SCHOMSDDNHJGIO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is a complex organic compound characterized by the presence of trifluoromethyl, furyl, pyrazolyl, and piperidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-furyl and pyrazolyl intermediates.

    Formation of Piperidino Intermediate: The piperidino group is introduced through a nucleophilic substitution reaction.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.

    4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Contains a trifluoromethyl group and a furyl ring but lacks the piperidino and pyrazolyl groups.

    1,1,1-Trifluoro-3-(4-piperidino)-2-propanol: Similar structure but without the furyl and pyrazolyl groups.

Uniqueness

1,1,1-Trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is unique due to its combination of trifluoromethyl, furyl, pyrazolyl, and piperidino groups, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions in various scientific fields.

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O2/c16-15(17,18)14(22)9-21-5-3-10(4-6-21)11-8-12(20-19-11)13-2-1-7-23-13/h1-2,7-8,10,14,22H,3-6,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHOMSDDNHJGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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